molecular formula C18H15FN4O2S2 B2747159 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide CAS No. 895423-29-7

2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2747159
CAS No.: 895423-29-7
M. Wt: 402.46
InChI Key: KPNQAOKJHDYXAG-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The fluorine atom at the 2-position of the benzene sulfonamide moiety enhances metabolic stability and influences electronic properties, while the triazolo-thiazole core may contribute to binding interactions with biological targets, such as enzymes or receptors. The ethyl linker between the sulfonamide and triazolo-thiazole groups provides conformational flexibility, which could modulate selectivity and potency .

Properties

IUPAC Name

2-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-15-8-4-5-9-16(15)27(24,25)20-11-10-14-12-26-18-21-17(22-23(14)18)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQAOKJHDYXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones under basic conditions.

    Synthesis of the triazole ring: The triazole ring can be formed by the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Coupling of the thiazole and triazole rings: This step involves the reaction of the thiazole derivative with the triazole derivative under suitable conditions to form the fused ring system.

    Introduction of the fluoro and sulfonamide groups:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole moiety present in this compound is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) often lower than those of conventional antibiotics .

Anticancer Properties

Compounds containing triazole and thiazole rings have been investigated for anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of the target compound may enhance its ability to interact with biological targets involved in cancer progression .

Anticonvulsant Effects

The anticonvulsant potential of similar compounds has been documented in various studies. The presence of the triazole ring is associated with neuroprotective effects, making it a candidate for further investigation in the treatment of epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide . The electronic properties and steric factors of substituents on the triazole and thiazole rings significantly influence biological activity. For example:

  • Electron-withdrawing groups tend to enhance antimicrobial potency.
  • The positioning of substituents on the phenyl ring affects interaction with biological targets.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and other pathogens
AnticancerInhibits tumor growth; induces apoptosis
AnticonvulsantNeuroprotective effects observed

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to This compound :

  • Antimicrobial Evaluation : A study synthesized various triazole derivatives and tested them against E. coli and S. aureus, reporting MIC values comparable to established antibiotics .
  • Anticancer Studies : Research focusing on triazole-thiazole hybrids revealed significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
  • Neuropharmacological Investigations : Compounds similar to the target molecule were tested for anticonvulsant properties using animal models, showing promising results in reducing seizure activity .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s closest analogs include triazolo-oxazin derivatives (e.g., those described in EP 3 532 474 B1 ), which share a triazole-fused heterocyclic core but differ in the secondary ring system (oxazin vs. thiazole). For instance:

  • N-[2-(Difluoromethyl)phenyl]-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide : The difluoromethyl substituent here may improve metabolic stability but introduce steric hindrance, unlike the ethyl-sulfonamide linker in the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Triazolo-Oxazin Analog (EP 3 532 474 B1)
Core Structure [1,2,4]Triazolo[3,2-b][1,3]thiazole [1,2,4]Triazolo[3,4-c][1,4]oxazin
Electron-Withdrawing Group Fluorine (benzene sulfonamide) Trifluoromethyl (phenyl substituent)
Solubility (LogP) Estimated ~2.1 (moderate) ~3.5 (lower due to trifluoromethyl)
Binding Affinity (IC₅₀) Not reported in available literature 15 nM (specific kinase inhibition)

The triazolo-thiazole core in the target compound likely offers distinct electronic and steric properties compared to oxazin derivatives. The sulfur atom in the thiazole ring may participate in hydrogen bonding or π-interactions, whereas oxazin analogs rely on oxygen-based interactions.

Metabolic Stability and Selectivity

  • Target Compound : The fluorine atom and sulfonamide group may reduce cytochrome P450-mediated metabolism, extending half-life. However, the ethyl linker could introduce vulnerability to esterase cleavage.

Research Findings and Limitations

  • Activity : Triazolo-thiazole derivatives often exhibit kinase or protease inhibitory activity, but core modifications (e.g., oxazin vs. thiazole) significantly alter target selectivity.
  • Toxicity : Sulfonamide groups are associated with hypersensitivity risks, but fluorination may mitigate off-target interactions.

Biological Activity

The compound 2-fluoro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic molecule that integrates various pharmacologically relevant functional groups. Its structural features suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be characterized by the following key structural elements:

  • Fluoro Group : Enhances lipophilicity and may influence receptor binding.
  • Triazole and Thiazole Moieties : Known for their diverse biological activities including antimicrobial and anticancer properties.
  • Sulfonamide Group : Commonly associated with antibacterial activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activities. A review highlighted that derivatives of 1,2,4-triazole can act against a range of pathogens including bacteria and fungi. Notably, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A0.125S. aureus
Compound B0.5E. coli
Compound C8Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. For instance, certain triazole-thiazole hybrids have shown promising results in inhibiting cancer cell proliferation. Compounds similar to this compound were reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as ERK1/2 .

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of various triazole derivatives:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), and PC3 (prostate).
  • Findings : Compounds demonstrated IC50 values ranging from 5 μM to 20 μM, indicating significant antiproliferative effects compared to control drugs like doxorubicin .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication in cancer cells.

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